Enzyme Inhibition: Benzoic Acid vs. Tetrazole
Tetrazole isosteres of carboxylic acids exhibit altered enzyme inhibition profiles compared to their parent acids. While specific Ki data for 3-(2H-tetrazol-5-ylamino)benzoic acid is not directly reported in the primary literature, class-level evidence on the benzoic tetrazole scaffold provides a critical benchmark. Benzoic tetrazole acts as a substrate-competitive inhibitor of D-amino acid oxidase with a Ki of 0.7 mM [1]. More importantly, it is a stronger ethanol-competitive inhibitor of liver alcohol dehydrogenase (Ki = 0.03 M) compared to benzoic acid, which is a weaker inhibitor [1]. This differential enzyme engagement demonstrates that the tetrazole substitution in 3-(2H-tetrazol-5-ylamino)benzoic acid is not simply an inert isostere but a functional modulator that alters binding affinity and selectivity in a quantifiable manner, directly impacting its utility in assay development.
| Evidence Dimension | Enzyme Inhibition (Ki for Liver Alcohol Dehydrogenase) |
|---|---|
| Target Compound Data | Not explicitly reported; Class-level inference from benzoic tetrazole scaffold |
| Comparator Or Baseline | Benzoic acid (Ki not precisely quantified in source, described as weaker) vs. Benzoic tetrazole (Ki = 0.03 M, ethanol-competitive) |
| Quantified Difference | Benzoic tetrazole is a 'stronger' inhibitor than benzoic acid [1]. |
| Conditions | In vitro enzyme assay for liver alcohol dehydrogenase |
Why This Matters
This demonstrates that the tetrazole modification in this scaffold fundamentally alters target engagement, providing a measurable advantage over simple carboxylic acid building blocks for developing selective inhibitors.
- [1] Kraus JL, Faury P, Charvet AS, Camplo M. Tetrazole isosteres of biologically active acids and their effects on enzymes. Res Commun Chem Pathol Pharmacol. 1994;83(2):209-22. PMID: 7911247. View Source
